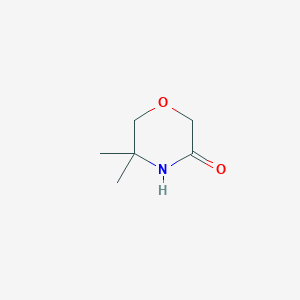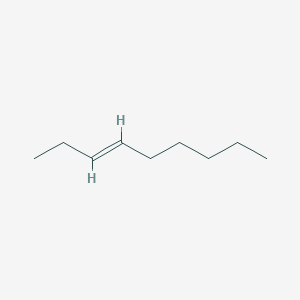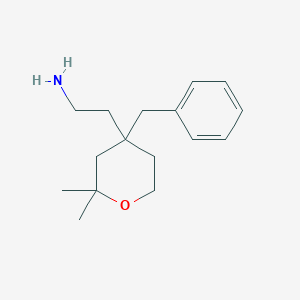
14-Quinaldinoyloxydaunorubicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Quinaldinoyloxydaunorubicin (Qinodoxin) is a synthetic derivative of daunorubicin, which is a type of anthracycline antibiotic that is commonly used in chemotherapy. Qinodoxin is a potent anti-cancer agent that has been shown to be effective against a wide range of cancers, including leukemia, breast cancer, and lung cancer.
Mechanism of Action
The mechanism of action of 14-Quinaldinoyloxydaunorubicin involves the inhibition of topoisomerase II, which is an enzyme that is essential for DNA replication. 14-Quinaldinoyloxydaunorubicin binds to the enzyme and prevents it from working properly, leading to the accumulation of DNA damage. This accumulation of DNA damage triggers a signal that causes the cancer cells to undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects
14-Quinaldinoyloxydaunorubicin has several biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage, inhibit cell division and proliferation, and trigger apoptosis. 14-Quinaldinoyloxydaunorubicin also has anti-angiogenic properties, which means that it can prevent the growth of new blood vessels that are necessary for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 14-Quinaldinoyloxydaunorubicin in lab experiments is its potency. It has been shown to be effective against a wide range of cancers, making it a valuable tool for cancer research. Furthermore, 14-Quinaldinoyloxydaunorubicin has a well-defined mechanism of action, which makes it easier to study and understand its effects.
However, there are also some limitations to using 14-Quinaldinoyloxydaunorubicin in lab experiments. One of the main limitations is its toxicity. 14-Quinaldinoyloxydaunorubicin can cause severe side effects, including cardiotoxicity, which can limit its use in lab experiments. Additionally, 14-Quinaldinoyloxydaunorubicin is a highly complex molecule, which makes it difficult to synthesize and purify.
Future Directions
There are several future directions for the research of 14-Quinaldinoyloxydaunorubicin. One direction is to develop new and improved synthesis methods that are more efficient and cost-effective. Another direction is to explore the use of 14-Quinaldinoyloxydaunorubicin in combination with other anti-cancer agents to increase its effectiveness and reduce its toxicity. Additionally, there is a need to further investigate the mechanism of action of 14-Quinaldinoyloxydaunorubicin and its effects on cancer cells. Finally, there is a need to conduct clinical trials to evaluate the safety and efficacy of 14-Quinaldinoyloxydaunorubicin in humans.
Synthesis Methods
The synthesis of 14-Quinaldinoyloxydaunorubicin involves the reaction of daunorubicin with quinaldine in the presence of a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted into 14-Quinaldinoyloxydaunorubicin. The synthesis method is complex and involves several steps, including purification and characterization.
Scientific Research Applications
14-Quinaldinoyloxydaunorubicin has been extensively studied for its anti-cancer properties. It has been shown to be effective against a wide range of cancers, including leukemia, breast cancer, and lung cancer. 14-Quinaldinoyloxydaunorubicin works by inhibiting the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. By inhibiting this enzyme, 14-Quinaldinoyloxydaunorubicin prevents cancer cells from dividing and multiplying, leading to their death.
properties
CAS RN |
126657-27-0 |
|---|---|
Product Name |
14-Quinaldinoyloxydaunorubicin |
Molecular Formula |
C37H34N2O13 |
Molecular Weight |
714.7 g/mol |
IUPAC Name |
[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-hydroxyquinoline-2-carboxylate |
InChI |
InChI=1S/C37H34N2O13/c1-15-31(42)19(38)11-25(51-15)52-23-13-37(48,24(41)14-50-36(47)30-21(40)10-16-6-3-4-8-20(16)39-30)12-18-27(23)35(46)29-28(33(18)44)32(43)17-7-5-9-22(49-2)26(17)34(29)45/h3-10,15,19,23,25,31,40,42,44,46,48H,11-14,38H2,1-2H3 |
InChI Key |
VTDMDKFOXVFPGY-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=NC7=CC=CC=C7C=C6O)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=NC7=CC=CC=C7C=C6O)O)N)O |
synonyms |
14-quinaldinoyloxydaunorubicin 14-quinaldinoyloxyrubomycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



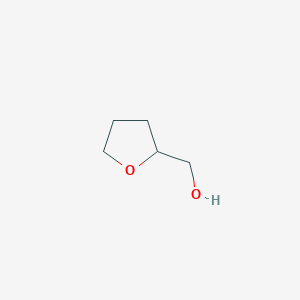
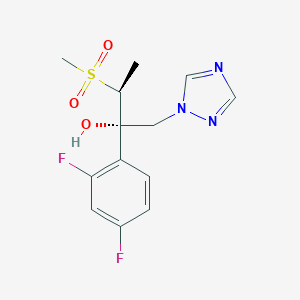
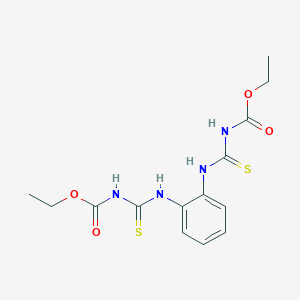
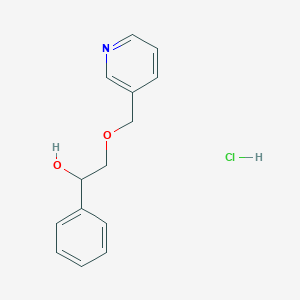

![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
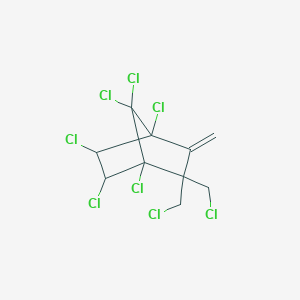
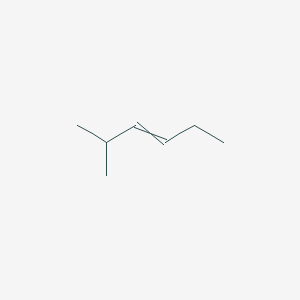
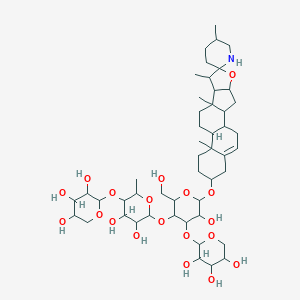

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
